2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) to yield the desired imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are important for their anti-inflammatory properties.
Biological Studies: The compound is evaluated for its potential anti-cancer activities, particularly against breast cancer cells.
Chemical Research: It serves as a building block for the synthesis of other complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This binding is facilitated by the presence of a methylsulfonyl pharmacophore that fits into the COX-2 active site .
Comparison with Similar Compounds
2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its high COX-2 inhibitory effect.
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine: Exhibits significant anti-inflammatory and antinociceptive activities.
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and selectivity.
Properties
Molecular Formula |
C23H24N4 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H24N4/c1-16-5-10-19(11-6-16)24-23-22(18-8-12-20(13-9-18)26(3)4)25-21-14-7-17(2)15-27(21)23/h5-15,24H,1-4H3 |
InChI Key |
SXCOCOPEXFRSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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